molecular formula C8H4Cl2N2 B139996 2,3-Dichloroquinoxaline CAS No. 2213-63-0

2,3-Dichloroquinoxaline

Cat. No. B139996
CAS RN: 2213-63-0
M. Wt: 199.03 g/mol
InChI Key: SPSSDDOTEZKOOV-UHFFFAOYSA-N
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Description

2,3-Dichloroquinoxaline is a dichlorinated quinoxaline derivative with antimicrobial activity . It is used in the preparation of quinoxaline derivatives of cancer chemopreventive activity . It is a gray solid and insoluble in water .


Synthesis Analysis

A convenient and high-yielding synthesis of 2,3-dichloroquinoxalines from the corresponding 2,3-dihydroxyquinoxalines has been developed . Treatment of a slurry of the 2,3-dihydroxyquinoxaline with N, N -dimethylformamide in the presence of excess thionylchloride in 1,2-dichloroethane results in the rapid and high-yielding formation of the 2,3-dichloroquinoxaline derivatives .


Molecular Structure Analysis

The molecular formula of 2,3-Dichloroquinoxaline is C8H4Cl2N2 . The molecular weight is 199.03 g/mol .


Chemical Reactions Analysis

2,3-Dichloroquinoxaline reacts with 6-aminothiouracil in ethanol/TEA to form 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one . It also reacts with cholest-5-en-3-one semicarbazone/thiosemicarbazone to form steriodal cholest-5-en-3-oxazolo and thiazoloquinoxaline .


Physical And Chemical Properties Analysis

2,3-Dichloroquinoxaline is a gray solid and is insoluble in water . It has a molecular weight of 199.03 g/mol .

Scientific Research Applications

Materials Science and Organic Chemistry

  • Summary of Application : 2,3-Dichloroquinoxaline is an aromatic molecule that frequently serves as a synthetic intermediate in materials science and organic chemistry .
  • Methods of Application : It is used in the synthesis of mono and 2,3-disubstituted quinoxalines . It is also used in solid phase synthesis of HPLC chiral stationary phase containing the N, N ′-dialkyl-2,3-diaminoquinoxaline group as a linking structure .

Pharmaceuticals

  • Summary of Application : 2,3-Dichloroquinoxaline has applications in the pharmaceutical industry .
  • Methods of Application : It is used in the synthesis of various quinoxaline derivatives .
  • Results or Outcomes : These derivatives have shown good bacterial activity, weak fungal potency, and potential biological targets .

Biological Research

  • Summary of Application : Quinoxalines, including 2,3-Dichloroquinoxaline, have been used in the design and development of numerous bioactive molecules .

Cross-Coupling Reactions

  • Summary of Application : 2,3-Dichloroquinoxaline (DCQX) is used in cross-coupling reactions .
  • Methods of Application : DCQX is a promising approach from several synthetic approaches reported for the synthesis of quinoxaline derivatives .

Synthesis of Bioactive Molecules

  • Summary of Application : Quinoxalines, including 2,3-Dichloroquinoxaline, have been used in the design and development of numerous bioactive molecules .

Synthesis of Electroluminescent Materials

  • Summary of Application : Quinoxalines, including 2,3-Dichloroquinoxaline, have been used in the design and development of electroluminescent materials .

Synthesis of HPLC Chiral Stationary Phase

  • Summary of Application : 2,3-Dichloroquinoxaline is used in the synthesis of HPLC chiral stationary phase .
  • Methods of Application : It is used in solid phase synthesis of HPLC chiral stationary phase containing the N, N ′-dialkyl-2,3-diaminoquinoxaline group as a linking structure .

Synthesis of Various Therapeutic Agents

  • Summary of Application : Various synthetic quinoxalines, including 2,3-Dichloroquinoxaline, exhibit miscellaneous therapeutic applications in medicinal research .
  • Methods of Application : It is used in the synthesis of various therapeutic agents such as anticancer, anti-inflammatory, antiviral, antidiabetic, antidepressant, anthelmintic, antituberculosis, antibacterial, and antiprotozoal agents .

Synthesis of Organic Sensitizers for Solar Cell Applications

  • Summary of Application : Quinoxalines, including 2,3-Dichloroquinoxaline, have been used in the design and development of organic sensitizers for solar cell applications .

Safety And Hazards

2,3-Dichloroquinoxaline is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with the molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

Quinoxalines, including 2,3-Dichloroquinoxaline, are important biological agents, and a significant amount of research activity has been directed towards this class . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

properties

IUPAC Name

2,3-dichloroquinoxaline
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InChI

InChI=1S/C8H4Cl2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H
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InChI Key

SPSSDDOTEZKOOV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)Cl
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Molecular Formula

C8H4Cl2N2
Record name 2,3-DICHLOROQUINOXALINE
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DSSTOX Substance ID

DTXSID1025013
Record name 2,3-Dichloroquinoxaline
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Molecular Weight

199.03 g/mol
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Physical Description

2,3-dichloroquinoxaline is a gray solid. Insoluble in water. (NTP, 1992)
Record name 2,3-DICHLOROQUINOXALINE
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Flash Point

greater than 167 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml) (NTP, 1992)
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Product Name

2,3-Dichloroquinoxaline

CAS RN

2213-63-0
Record name 2,3-DICHLOROQUINOXALINE
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Melting Point

304 to 307 °F (NTP, 1992)
Record name 2,3-DICHLOROQUINOXALINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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